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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

An In-Depth Technical Guide to M435-1279: A Novel UBE2T Inhibitor for Gastric Cancer
Therapy

Introduction

M435-1279 is a novel small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T
(UBEZ2T).[1][2][3] Dysregulation of the Wnt/B-catenin signaling pathway is a critical factor in the
progression of several cancers, including gastric cancer.[4] M435-1279 has emerged as a
promising therapeutic candidate by virtue of its ability to suppress the hyperactivation of this
pathway. It achieves this by preventing the UBE2T-mediated degradation of the Receptor for
Activated C Kinase 1 (RACK1), a key negative regulator of Wnt/3-catenin signaling.[1] This
technical guide provides a comprehensive overview of the chemical properties, mechanism of
action, biological activity, and experimental protocols associated with M435-1279, intended for
researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Property Value

Molecular Formula C18H17N305S2
Molecular Weight 419.47 g/mol
CAS Number 1359431-16-5
Appearance Solid

Purity >98%
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Mechanism of Action

M435-1279's primary mechanism of action is the inhibition of UBE2T, an enzyme implicated in
the ubiquitination and subsequent proteasomal degradation of specific protein substrates. In
the context of gastric cancer, elevated levels of UBE2T lead to the degradation of RACK1.
RACK]1 functions as a scaffold protein that negatively regulates the Wnt/[3-catenin signaling
pathway. The degradation of RACK1 results in the hyperactivation of this pathway, promoting
cancer progression.

M435-1279 directly binds to UBEZ2T, inhibiting its enzymatic activity. This inhibition prevents the
ubiquitination of RACK1, leading to its accumulation in the cell. Increased levels of RACKL, in
turn, suppress the Wnt/B-catenin signaling cascade, resulting in decreased expression of
downstream target genes like B-catenin and Ki-67, which are involved in cell proliferation.
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Caption: Signaling pathway of M435-1279 in inhibiting gastric cancer progression.

Biological Activity
In Vitro Activity

M435-1279 has demonstrated significant growth inhibitory effects on various gastric cancer cell
lines.
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Cell Line Description IC50 (uM)

HGC27 Human gastric cancer 11.88

Human gastric
AGS ) 7.76
adenocarcinoma

MKN45 Human gastric cancer 6.93
GES-1 Human gastric epithelial 16.8
Binding Affinity
M435-1279 exhibits direct binding to its target, UBE2T.
Target Protein Binding Affinity (KD)
UBE2T 50.5 uM

In Vivo Activity

In a preclinical animal model, M435-1279 has shown efficacy in slowing tumor growth.

. Dosage and
Animal Model Tumor Type o ] Outcome
Administration

Slowed tumor growth;

5 mg/kg/day; increased RACK1
BALB/C nude mice MKN45 xenograft intratumor injection for  expression;
18 days decreased Ki-67 and

B-catenin expression

Experimental Protocols
In Vitro Cell Viability Assay

e Cell Lines: HGC27, AGS, and MKN45 human gastric cancer cells.
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o Treatment: Cells were treated with M435-1279 at concentrations ranging from 0 to 31 uM
(e.g., 0,2, 4,8, 16, 31 uM) for 48 hours.

e Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration
(IC50) for each cell line.

In Vivo Antitumor Activity

e Animal Model: BALB/C nude mice were subcutaneously injected with MKN45 cells to
establish a xenograft model.

e Treatment Initiation: When tumors reached a volume of 75-100 mms3, the mice were
randomized into treatment and control groups.

e Drug Administration: M435-1279 was administered via intratumor injection at a dose of 5
mg/kg/day for 18 consecutive days.

o Endpoint Analysis: Tumor growth was monitored throughout the study. At the conclusion of
the experiment, tumors were excised for immunohistochemical analysis of RACK1, Ki-67,
and [(3-catenin protein expression levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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